molecular formula C6H9Br2NO B1267119 3,3-Dibromoazepan-2-one CAS No. 56987-35-0

3,3-Dibromoazepan-2-one

Cat. No. B1267119
CAS RN: 56987-35-0
M. Wt: 270.95 g/mol
InChI Key: KJIRIIANVAJNNI-UHFFFAOYSA-N
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Description

3,3-Dibromoazepan-2-one is a chemical compound with the CAS Number: 56987-35-0 . It has a molecular weight of 270.95 and its IUPAC name is 3,3-dibromo-2-azepanone . It is a solid substance and is stored in an inert atmosphere at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

3,3-Dibromoazepan-2-one is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Drug Synthesis

3,3-Dibromoazepan-2-one: is utilized in the synthesis of various drugs due to its reactivity and stability. It serves as a key intermediate in the production of 1,2,3-triazoles , which are compounds with a wide range of pharmaceutical applications . These triazoles are known for their high chemical stability and have been used in the development of several medicinal compounds, including anticonvulsant drugs and antibiotics.

Polymer Chemistry

In the field of polymer chemistry, 3,3-Dibromoazepan-2-one plays a significant role in the synthesis of novel polymers. Its unique properties facilitate the exploration of new materials with potential applications in various industries. The compound’s ability to act as a monomer or a cross-linking agent allows for the creation of polymers with desired physical and chemical properties.

Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, often employs 3,3-Dibromoazepan-2-one . Its structure can be instrumental in the formation of complex molecular assemblies that are fundamental to the development of new materials and sensors .

Chemical Biology

In chemical biology, 3,3-Dibromoazepan-2-one is used for bioconjugation processes. It can be used to modify biomolecules, which is essential for understanding biological processes and developing therapeutic agents .

Fluorescent Imaging

The compound’s properties are advantageous in fluorescent imaging techniques. It can be incorporated into fluorescent probes that help in visualizing and tracking biological processes in real-time .

Material Science

3,3-Dibromoazepan-2-one: is also significant in material science research. It contributes to the development of new materials with specific functionalities that can be used in various technological applications .

Safety and Hazards

The safety information for 3,3-Dibromoazepan-2-one includes the following hazard statements: H302-H315-H319 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements include P261-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .

properties

IUPAC Name

3,3-dibromoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIRIIANVAJNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300584
Record name 3,3-dibromoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dibromoazepan-2-one

CAS RN

56987-35-0
Record name 56987-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-dibromoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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